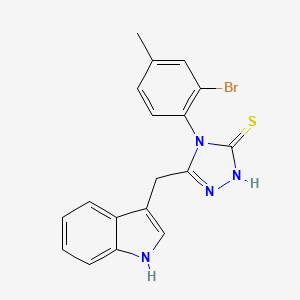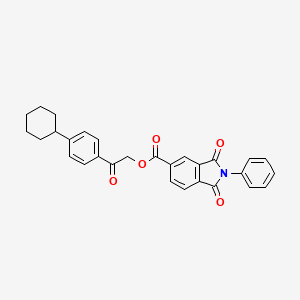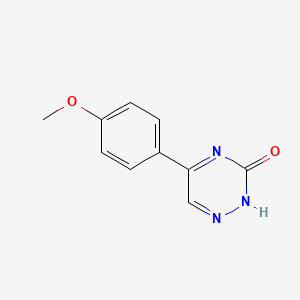
4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
The compound 4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol (referred to as BMPTT) is a synthetic compound that has been studied for its potential use in scientific research. BMPTT is a member of the 1,2,4-triazole family of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of BMPTT is not fully understood. However, it has been proposed that BMPTT may inhibit the activity of HuR by binding to its RNA recognition motif (RRM) domains. This may disrupt the binding of HuR to its target mRNAs, leading to changes in mRNA stability and translation (7). BMPTT may also inhibit the activity of other RNA-binding proteins that play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
BMPTT has been shown to have several biochemical and physiological effects. In cancer cells, BMPTT has been shown to inhibit the growth and proliferation of cells, induce apoptosis (programmed cell death), and inhibit the expression of genes involved in cancer cell survival and metastasis (5,6). BMPTT has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer (8). In addition, BMPTT has been shown to have antioxidant activity, which may contribute to its anti-cancer effects (9).
Vorteile Und Einschränkungen Für Laborexperimente
BMPTT has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to have potent anti-cancer activity and may be useful in the development of new cancer therapies. However, there are also limitations to the use of BMPTT in lab experiments. Its mechanism of action is not fully understood, which may limit its use as a biological probe. In addition, its potential toxicity and side effects have not been fully evaluated, which may limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on BMPTT. One area of research is the development of new cancer therapies based on BMPTT. BMPTT may be used as a lead compound for the development of new anti-cancer agents with improved efficacy and safety profiles. Another area of research is the study of the mechanism of action of BMPTT. Further studies are needed to fully understand how BMPTT interacts with RNA-binding proteins and how this interaction leads to changes in mRNA stability and translation. Finally, the potential toxicity and side effects of BMPTT need to be evaluated in animal studies to determine its safety profile for use in humans.
Conclusion:
BMPTT is a synthetic compound that has been studied for its potential use in scientific research. It has been shown to have potent anti-cancer activity and may be useful in the development of new cancer therapies. However, its mechanism of action is not fully understood, and its potential toxicity and side effects have not been fully evaluated. Further research is needed to fully understand the potential of BMPTT for use in scientific research and the development of new cancer therapies.
Wissenschaftliche Forschungsanwendungen
BMPTT has been studied for its potential use as a biological probe for the study of protein-protein interactions. Specifically, BMPTT has been shown to bind to the RNA-binding protein HuR, which plays a role in the regulation of mRNA stability and translation. BMPTT has been used to study the interaction between HuR and its target mRNAs in cancer cells (3,4). BMPTT has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer and lung cancer cells (5,6).
Eigenschaften
IUPAC Name |
4-(2-bromo-4-methylphenyl)-3-(1H-indol-3-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4S/c1-11-6-7-16(14(19)8-11)23-17(21-22-18(23)24)9-12-10-20-15-5-3-2-4-13(12)15/h2-8,10,20H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWGXYJFKBCNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CNC4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide](/img/structure/B3744779.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B3744785.png)

![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3744797.png)
![3-bromo-4-methoxy-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3744812.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3744829.png)
![3-chloro-4-ethoxy-N-{[(4-imidazo[1,2-a]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3744833.png)
![4-({4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B3744842.png)
![N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3744850.png)
![5-bromo-2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B3744865.png)
![N-[5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B3744869.png)

![6-ethyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3744877.png)
![3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3744879.png)